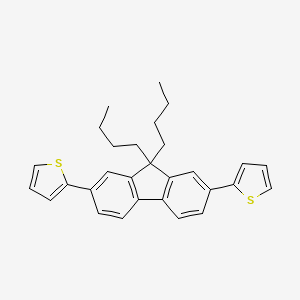
2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. It is primarily used in the field of organic electronics due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to introduce bromine atoms at the 2 and 7 positions.
Butylation: The brominated fluorene is then reacted with butyl lithium to introduce butyl groups at the 9 position.
Coupling with Thiophene: The butylated fluorene is coupled with thiophene derivatives using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene has several applications in scientific research:
Organic Electronics: Used as a semiconducting material in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Cells: Enhances the efficiency of polymer solar cells by expanding the spectral width of absorption.
Fluorescent Dyes: Employed in the development of high-efficiency and stable blue light-emitting materials for displays and lighting equipment
Mechanism of Action
The compound exerts its effects through its conjugated π-electron system, which allows for efficient charge transport and light absorption. The molecular targets include the active layers in electronic devices where it facilitates electron and hole transport. The pathways involved are primarily related to the electronic interactions between the fluorene core and the thiophene rings, which enhance the material’s semiconducting properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its butyl substitution, which provides distinct solubility and electronic properties compared to its octyl-substituted counterparts. This makes it particularly suitable for specific applications in organic electronics where different solubility and processing conditions are required .
Properties
CAS No. |
922705-07-5 |
|---|---|
Molecular Formula |
C29H30S2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2-(9,9-dibutyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChI Key |
ACCWWAAHLVWHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


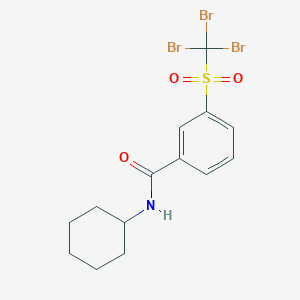
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
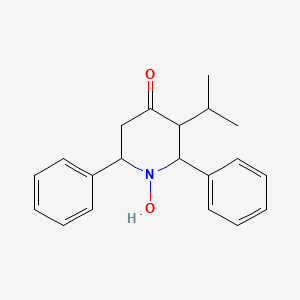
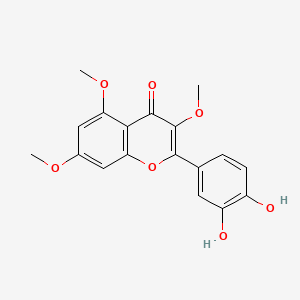
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)

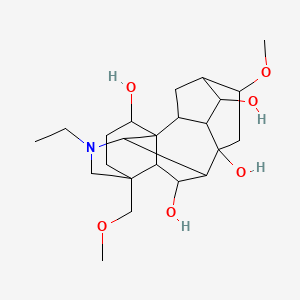
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
